1-(4-Nitrophenyl)-3-phenyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) is an organosulfur compound that has been studied for its potential applications in scientific research. The compound was first synthesized in the early 1960s and has since been used for a variety of research purposes. NPTU has been studied for its potential to act as a catalyst or inhibitor in a variety of biochemical and physiological processes, as well as its effects on cell growth and differentiation.
Scientific Research Applications
DNA-binding and Biological Activities
1-(4-Nitrophenyl)-3-phenyl-2-thiourea and its derivatives show promising DNA-binding properties. These compounds have been synthesized and characterized, revealing their potential in anti-cancer applications. Their interaction with DNA has been explored using various techniques, highlighting their binding constants and suggesting a potential role in therapeutic applications. Moreover, these derivatives have exhibited notable antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their broad-spectrum biological efficacy (Tahir et al., 2015).
Molecular and Crystal Structure
The compound exhibits distinct molecular characteristics, contributing to its unique properties. The molecule is characterized by typical thiourea C—S and C—O bonds and exhibits a structure conducive to intramolecular hydrogen bonding, differentiating it from other compounds in its class. This structural uniqueness could influence its reactivity and interaction with other molecules, making it a point of interest in structural chemistry (Sultana et al., 2007).
Synthesis and Characterization of Thiourea Derivatives
Various thiourea derivatives have been synthesized and characterized for their structural properties. These derivatives demonstrate a range of interactions and bonding patterns, influenced by the specific substituents on the thiourea core. The structural attributes of these derivatives, determined through comprehensive analytical methods, offer insights into their potential chemical reactivity and applicability in various scientific domains (Saeed et al., 2014).
properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-16(18)12-8-6-11(7-9-12)15-13(19)14-10-4-2-1-3-5-10/h1-9H,(H2,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRRGBHDKYELI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375058 |
Source
|
Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
CAS RN |
7669-49-0 |
Source
|
Record name | 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-NITROPHENYL)-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.